2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
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Description
2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H8F5N and its molecular weight is 273.20 g/mol. The purity is usually 95%.
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Biological Activity
2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms enhances the compound's stability, lipophilicity, and bioavailability, making it a candidate for various therapeutic applications.
- Molecular Formula : C13H8F5N
- Molecular Weight : 273.201 g/mol
- IUPAC Name : this compound
These properties contribute to its unique interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and specificity, which can lead to significant biological effects.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, studies on related biphenyl derivatives have shown that they can act as inhibitors for various kinases and other enzymes involved in cancer progression .
Table 1: Summary of Biological Activities
Case Studies
-
Polo-like Kinase 1 (Plk1) Inhibition :
A study highlighted the role of biphenyl derivatives in inhibiting Plk1, a target for anticancer therapy. The compound demonstrated significant inhibitory activity with a mechanism that minimizes cytotoxicity to normal cells while effectively targeting cancer cells . -
Microtubule Stabilization :
In cellular assays, related compounds showed the ability to stabilize microtubules, leading to alterations in cellular dynamics and potential applications in cancer treatment by disrupting mitotic processes . -
Structure-Activity Relationship (SAR) :
Research on SAR has revealed that modifications in the fluorinated biphenyl structure can significantly enhance biological activity, with certain substitutions leading to improved binding and efficacy against cancer cell lines .
Properties
IUPAC Name |
2,5-difluoro-4-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5N/c14-10-6-12(19)11(15)5-9(10)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQPCAFIIMBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.